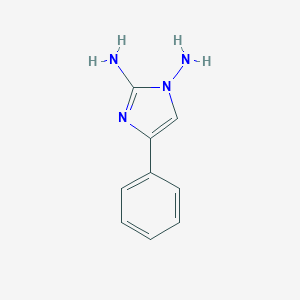

4-phenyl-1H-imidazole-1,2-diamine

Description

Overview of the Imidazole (B134444) Heterocycle in Organic and Medicinal Chemistry

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide range of biological activities. mdpi.comresearchgate.net Its prevalence stems from its unique electronic properties and its ability to engage in various intermolecular interactions, such as hydrogen bonding. The imidazole ring can act as a strong base, forming stable salts. nih.gov This versatile heterocycle is a crucial component in many therapeutic agents, demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer properties, among others. nih.govderpharmachemica.com The development of the first blockbuster drug containing an imidazole ring, cimetidine, highlighted the immense potential of this chemical motif in drug discovery. nih.gov

Significance of 4-phenyl-1H-imidazole-1,2-diamine as a Core Scaffold

This compound, with its specific substitution pattern, serves as a valuable core scaffold for the synthesis of more complex molecules. The presence of two amine groups at positions 1 and 2, along with a phenyl group at position 4, provides multiple reactive sites for further chemical modifications. evitachem.com This allows for the systematic development of derivatives with tailored properties. The unique arrangement of functional groups on the imidazole core makes it a subject of interest for creating novel compounds with potential applications in various chemical and biological studies.

Scope of Academic Research on the Compound and its Derivatives

Academic research on this compound and its derivatives has explored their synthesis and potential applications. Studies have investigated the synthesis of this compound and its analogs through various chemical reactions. nih.govgoogle.com For instance, the synthesis of related 4-phenyl-imidazole derivatives has been achieved through methods like the reaction of α-bromo-ketones with formamide. nih.gov

Furthermore, research has extended to the biological evaluation of compounds derived from the broader phenyl-imidazole scaffold. For example, derivatives of 4-phenyl-imidazole have been studied as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which is a target in cancer therapy. nih.gov Additionally, other substituted imidazole derivatives have been synthesized and tested for activities such as anti-HIV and antimicrobial effects. derpharmachemica.com The investigation into the chemical space around the this compound core continues to be an active area of research, aiming to uncover new compounds with desirable properties.

| Property | Value | Source |

| Molecular Formula | C9H10N4 | scbt.comnih.gov |

| Molecular Weight | 174.203 g/mol | scbt.com |

| CAS Number | 15970-40-8 | scbt.comnih.gov |

| IUPAC Name | 4-phenylimidazole-1,2-diamine | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-phenylimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-12-8(6-13(9)11)7-4-2-1-3-5-7/h1-6H,11H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGDRQVKOPWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenyl 1h Imidazole 1,2 Diamine and Its Structural Analogs

De Novo Imidazole (B134444) Ring Synthesis Approaches

The construction of the imidazole ring from acyclic precursors is a fundamental strategy in the synthesis of 4-phenyl-1H-imidazole-1,2-diamine and its analogs. These methods involve the formation of key carbon-nitrogen bonds to build the heterocyclic core.

Utilization of α-Bromoketones with Formamide

A well-established method for the de novo synthesis of the imidazole ring involves the reaction of α-bromoketones with formamide. nih.gov This approach is particularly useful for preparing 4-substituted imidazoles. For instance, 4-phenyl-imidazole derivatives can be synthesized from 2-bromo-1-phenylethanone (α-bromoacetophenone) and formamide. nih.gov The reaction proceeds through the initial formation of an intermediate by the reaction of the α-bromoketone with formamide, which then undergoes cyclization and dehydration to yield the imidazole ring. This method has been successfully applied to synthesize various 4-aryl-imidazoles, including those with fluoro- and thiophene-substituents. nih.gov

A practical three-step synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine has been reported, which involves cyclization, hydrolysis, and methylation. researchgate.net The initial cyclization step likely utilizes a similar strategy involving an α-haloketone precursor. researchgate.net

Nucleophilic Substitution and Cyclization Strategies for 4-phenylimidazole

Nucleophilic substitution reactions on pre-existing imidazole rings or their precursors are a versatile tool for synthesizing substituted imidazoles. researchgate.net These reactions can be used to introduce the phenyl group or other desired substituents onto the imidazole core. For instance, the synthesis of 2,5-dibromo-1-methyl-4-nitroimidazole has been studied, where subsequent nucleophilic substitutions can be performed. lookchem.com In this specific case, hard nucleophiles tend to react at the 2-position, while soft nucleophiles favor reaction at the 4-position. lookchem.com

Furthermore, the electrophilic nature of 4H-imidazoles and their protonated forms allows for the introduction of nucleophiles, leading to transamination reactions at the 4- and/or 5-positions of the imidazole ring. sci-hub.se While not a direct synthesis of the imidazole ring itself, this strategy highlights the utility of nucleophilic substitution in modifying the substitution pattern of the imidazole core.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and atom-economical.

Three-Component Condensations Involving Aromatic Aldehydes and Dicarbonyl Compounds

A common and versatile method for synthesizing substituted imidazoles is the three-component condensation of an aromatic aldehyde, a 1,2-dicarbonyl compound (like benzil), and an amine source (often ammonium (B1175870) acetate). This approach has been widely used to prepare a variety of trisubstituted and tetrasubstituted imidazoles. nih.govnih.gov The reaction typically proceeds under thermal or microwave-assisted conditions and can be catalyzed by various acids or other catalysts. nih.gov For example, 1,2,4,5-tetrasubstituted imidazoles can be synthesized through the condensation of benzil, aldehydes, and anilines in the presence of ammonium acetate (B1210297). nih.gov

A study reports the synthesis of N-(hetero)aryl-4,5-unsubstituted pyrroles from aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal, showcasing a similar three-component strategy for a related class of heterocycles. nih.gov Another example is the synthesis of 3,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones through a three-component condensation of 5-aminoimidazole derivatives, aldehydes, and Meldrum's acid. researchgate.net

Advanced One-Pot Synthetic Routes for Imidazole Derivatives

One-pot syntheses combine multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates and thus saving time and resources. Several advanced one-pot methods for the synthesis of imidazole derivatives have been developed.

A convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of imidazole derivatives. asianpubs.orgresearchgate.net This method demonstrates high yields and mild reaction conditions. asianpubs.orgresearchgate.net For example, a one-pot, four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can produce 1,2,4-trisubstituted 1H-imidazoles in very good yields. organic-chemistry.org

Microwave-assisted one-pot syntheses have also been reported, offering rapid and efficient routes to imidazole derivatives. nih.govchemrxiv.org For instance, a sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been achieved using microwave irradiation. nih.gov

Regioselective Synthesis of Substituted Imidazoles

Controlling the position of substituents on the imidazole ring is crucial for tailoring the properties of the final compound. Regioselective synthesis aims to achieve this control.

Several methods have been developed for the regioselective synthesis of highly substituted imidazoles. acs.orgnih.govfigshare.com One novel approach involves the sequential reaction of allenyl sulfonamides with amines, where the regioselectivity is dependent on the substituents on the nitrogen atoms. acs.orgnih.govfigshare.com Another strategy focuses on the regioselective synthesis of 1,4-disubstituted imidazoles through a sequence involving a double aminomethylenation of a glycine (B1666218) derivative. rsc.org

A metal-controlled switchable regioselective synthesis of substituted imidazoles has also been reported, utilizing the ring opening and cyclocondensation of 2H-azirines. acs.org This method provides access to imidazoles with good yields. The methylation of 2,4(5)-dihalogeno-5(4)-nitroimidazole has been shown to be regioselective, leading to 2,4-dihalogeno-1-methyl-5-nitroimidazole. lookchem.com

Catalytic Approaches in Imidazole Synthesis

The synthesis of imidazole derivatives has been significantly advanced through the use of various catalytic systems. These approaches offer advantages such as improved yields, milder reaction conditions, and greater efficiency over traditional methods. Both transition metal-catalyzed and metal-free methodologies have been successfully employed.

Transition Metal-Catalyzed Reactions (e.g., Cu(OTf)2/I2-Catalyzed C-C Bond Cleavage)

Transition metals, particularly copper, have proven to be effective catalysts for the synthesis of substituted imidazoles. A notable example is the use of a copper(II) triflate (Cu(OTf)₂) and iodine (I₂) catalytic system. This system facilitates the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles through an unusual C-C bond cleavage of chalcones and benzylamines. nih.govacs.org

In this reaction, various aryl- and heteroaryl-substituted chalcones and benzylamines can be used to produce the corresponding trisubstituted-(1H)-imidazoles in moderate to good yields. nih.govacs.org The optimal catalytic system was identified as 10 mol % Cu(OTf)₂ and 20 mol % I₂. nih.govacs.org The reaction mechanism is thought to involve the formation of an imine, followed by a series of intermediates, ultimately leading to the aromatized 1,2,4-trisubstituted-(1H)-imidazole product through C-C bond cleavage. nih.govacs.org

Copper-catalyzed reactions have also been utilized for the N-arylation of imidazoles. acs.org For instance, the coupling of aryl iodides or bromides with imidazoles can be achieved using a catalyst derived from a diamine ligand and copper(I) iodide (CuI). acs.org These conditions have been shown to be tolerant of various functional groups on both the aryl halide and the imidazole ring. acs.org

| Catalyst System | Reactants | Product | Yield | Reference |

| 10 mol % Cu(OTf)₂, 20 mol % I₂ | Chalcones, Benzylamines | 1,2,4-Trisubstituted-(1H)-imidazoles | Good to Moderate | nih.govacs.org |

| CuI, Diamine ligand | Aryl iodides/bromides, Imidazoles | N-arylated imidazoles | High | acs.org |

This table summarizes transition metal-catalyzed reactions for the synthesis of imidazole derivatives.

Metal-Free and Green Chemistry Methodologies

In recent years, there has been a growing emphasis on developing metal-free and green synthetic methods for imidazole synthesis to minimize environmental impact. These methods often utilize safer solvents, readily available catalysts, and energy-efficient techniques like microwave or ultrasonic irradiation. researchgate.netmdpi.comnih.gov

One-pot, multi-component reactions are a hallmark of green chemistry approaches to imidazole synthesis. ijpsr.com For example, 2,4,5-trisubstituted imidazoles can be synthesized from the condensation of benzil, aldehydes, and ammonium acetate using an organocatalyst like PPh₃ in a green solvent such as ethylene (B1197577) glycol. researchgate.net This particular method, assisted by ultrasound, can produce yields as high as 95%. mdpi.com

Solvent-free conditions have also been explored for the synthesis of imidazole derivatives. asianpubs.org A facile one-pot method involves the reaction of aromatic aldehydes, benzil, ammonium acetate, and benzene-1,2-diamine at 70°C to produce the desired imidazole derivatives. asianpubs.org

The use of green catalysts, such as PEG-SOCl, in water has been reported for the synthesis of 2,4,5-trisubstituted imidazoles. ijpsr.com This heterogeneous catalyst is effective, easily separable, and can be recycled and reused multiple times without significant loss of activity. ijpsr.com

| Methodology | Reactants | Catalyst/Conditions | Yield | Reference |

| Ultrasound-assisted one-pot synthesis | Benzil, Aldehydes, Urea | PPh₃ in ethylene glycol | 80-95% | researchgate.netmdpi.com |

| Solvent-free one-pot synthesis | Aromatic aldehydes, Benzil, Ammonium acetate, Benzene-1,2-diamine | 70°C | - | asianpubs.org |

| Green catalyst in water | Substituted benzaldehyde, Benzil, Ammonium acetate | PEG-SOCl | - | ijpsr.com |

This table highlights metal-free and green chemistry approaches for imidazole synthesis.

Derivatization Strategies at the Imidazole Ring and Amino Functionalities

The functionalization of the imidazole ring and its amino groups is crucial for modifying the properties of the parent compound and for creating a diverse range of analogs.

N-Alkylation and N-Substitution Reactions

N-alkylation of the imidazole ring is a common derivatization strategy. For 4-phenyl-imidazoles, N-1 alkylated derivatives can be synthesized through deprotonation with sodium hydride followed by treatment with an alkyl halide. nih.gov Another approach involves the use of carbonic esters as alkylating agents in the presence of an organic tertiary amine catalyst, which is considered a green and environmentally friendly method. google.com

N-substitution at other positions of the imidazole ring has also been explored. For instance, N-3 benzyl (B1604629) substituted derivatives of 4-phenyl-imidazole have been synthesized and shown to be roughly equipotent to the parent compound in certain biological assays. nih.gov

| Reagents/Conditions | Position of Derivatization | Product | Reference |

| Sodium hydride, Alkyl halide | N-1 | N-1 alkylated 4-phenyl-imidazoles | nih.gov |

| Carbonic ester, Organic tertiary amine catalyst | N-1 | N-1 alkylated imidazoles | google.com |

| - | N-3 | N-3 benzyl substituted 4-phenyl-imidazole | nih.gov |

This table outlines N-alkylation and N-substitution reactions for imidazole derivatives.

Functionalization of Exocyclic Amino Groups in 4-phenylimidazole-1,2-diamine

The exocyclic amino groups of 4-phenylimidazole-1,2-diamine offer sites for further functionalization. While direct functionalization of the amino groups on this compound is not extensively detailed in the provided context, related transformations on similar structures provide insights into potential strategies. For example, the synthesis of N-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)(aryl)amides demonstrates the reactivity of amino groups on the imidazole core. nih.gov

The synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine from 2-amino-1-methyl-4-phenyl-1H-imidazole highlights a multi-step process involving cyclization, hydrolysis, and methylation to achieve the final product. researchgate.net This suggests that the amino groups can be introduced and modified through a series of planned synthetic steps.

Chemical Reactivity and Reaction Pathway Elucidation of 4 Phenyl 1h Imidazole 1,2 Diamine

Cascade Cyclization Reactions

Cascade reactions, or tandem reactions, involving 4-phenyl-1H-imidazole-1,2-diamine provide an efficient route to polycyclic heteroaromatic compounds in a single synthetic operation, avoiding the need to isolate intermediates. These multi-component condensations leverage the multiple nucleophilic centers within the diamine to react with various electrophilic partners, leading to the regioselective formation of fused ring systems.

Formation of Fused Heterocyclic Systems from 1,2-diamino-4-phenylimidazole

The strategic use of 1,2-diamino-4-phenylimidazole in three-component reactions has proven effective for constructing novel fused heterocyclic scaffolds. Two notable examples are the synthesis of imidazo[1,5-b]pyridazines and imidazo[1,5-b]cinnolin-9(5H,6H,10H)-ones.

The reaction of 1,2-diamino-4-phenylimidazole with aromatic aldehydes and Meldrum's acid results in the formation of 7-amino-4-aryl-5-phenyl-3,4-dihydroimidazo[1,5-b]pyridazin-2(1H)-ones. researchgate.net This process involves a cascade cyclization where the diamine, aldehyde, and Meldrum's acid condense to build the pyridazinone ring fused to the initial imidazole (B134444) core. researchgate.net

Similarly, a three-component condensation of 1,2-diamino-4-phenylimidazole with aromatic aldehydes and 1,3-cyclohexanediones (such as dimedone or 1,3-cyclohexanedione (B196179) itself) regioselectively yields 3-amino-1-phenyl-10-aryl-7,8-dihydroimidazo[1,5-b]cinnolin-9(5Н,6Н,10Н)-ones. researchgate.net The presence of four non-equivalent nucleophilic sites in the starting diamine offers various potential reaction pathways, but under these conditions, the reaction proceeds selectively to form the fused cinnolinone system rather than other potential isomers like azolo-triazepines. researchgate.net

Role of Reaction Partners

The structure of the final heterocyclic product is dictated by the choice of reaction partners that act as bielectrophiles, reacting with the nucleophilic centers of the diamine.

Aromatic Aldehydes: In these three-component reactions, aromatic aldehydes serve to introduce an aryl substituent into the final structure. They typically react first with one of the amino groups to form a Schiff base intermediate, which then participates in subsequent cyclization steps. researchgate.netresearchgate.net Both electron-donating and electron-withdrawing groups on the aromatic aldehyde are generally well-tolerated. researchgate.net

Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): This cyclic diester acts as a potent C-C-C dielectrophile. In the cascade reaction, it condenses with the diamine and aldehyde to form the pyridazinone portion of the fused imidazo[1,5-b]pyridazine (B2384543) system. researchgate.net

Cyclohexanediones: 1,3-Cyclohexanedione and its derivatives, like dimedone, function as six-carbon synthons. researchgate.netresearchgate.net Their reaction with 1,2-diamino-4-phenylimidazole and aromatic aldehydes leads to the formation of the imidazo[1,5-b]cinnolinone core. researchgate.net The reaction involves the initial formation of an enamine, followed by intramolecular cyclization and dehydration to construct the fused system.

The following table summarizes the cascade reactions and the resulting heterocyclic systems.

| Reaction Partners | Resulting Fused Heterocyclic System |

| Aromatic Aldehydes + Meldrum's Acid | 7-Amino-4-aryl-5-phenyl-3,4-dihydroimidazo[1,5-b]pyridazin-2(1H)-ones researchgate.net |

| Aromatic Aldehydes + 1,3-Cyclohexanediones | 3-Amino-1-phenyl-10-aryl-7,8-dihydroimidazo[1,5-b]cinnolin-9(5Н,6Н,10Н)-ones researchgate.net |

Intramolecular Cyclization Pathways

Intramolecular cyclization is a critical step in many syntheses of fused imidazoles. While often part of a cascade sequence, it can also be a distinct, final ring-forming step. In these pathways, a precursor molecule containing the imidazole core and a tethered reactive group is induced to cyclize.

For instance, the synthesis of fused imidazo[1,2-c] researchgate.netresearchgate.netoxazin-1-one derivatives can be achieved through a 6-endo-dig intramolecular cyclization of N-Boc-2-alkynyl benzimidazoles, promoted by a silver carbonate and trifluoroacetic acid catalyst system. nih.gov Another relevant strategy involves palladium-catalyzed intramolecular C-H amination, which has been used to generate the imidazo[1,2-b]pyridazine (B131497) ring system from an appropriate precursor. researchgate.net These examples highlight a common mechanistic theme where an intramolecular nucleophilic attack from the imidazole ring or a substituent onto a tethered electrophilic site leads to the formation of a new fused ring.

Mechanisms of C-C Bond Cleavage in Imidazole Formation

While many imidazole syntheses involve the condensation of pre-formed fragments, some routes proceed through mechanisms that require the cleavage of carbon-carbon bonds. nih.gov A notable example is the one-pot synthesis of aryl imidazole derivatives from ketones, initiated by a copper salt with ammonium (B1175870) carbonate as the nitrogen source. researchgate.net This process involves C-H activation, α-amination, and a key oxidative C-C bond cleavage and condensation cascade reaction. researchgate.netresearchgate.net

In such reactions, a complex intermediate, such as a triketone, may form. researchgate.net This intermediate can then undergo oxidative C-C bond cleavage, ultimately rearranging and condensing with the nitrogen source to form the stable aromatic imidazole ring. researchgate.net The high stability of the imidazole ring is often a thermodynamic driving force that makes such C-C bond-cleaving pathways feasible. nih.gov

Examination of Reaction Intermediates and Transition States through Theoretical Analysis

For the cascade heterocyclization of 1,2-diamino-4-phenyl-imidazole, quantum-chemical calculations have been used in conjunction with experimental data to propose the most likely reaction mechanisms. researchgate.net These calculations help to understand the regioselectivity of the reactions by comparing the energies of different possible intermediates and transition states. researchgate.netresearchgate.net

Broader computational studies on related imidazole derivatives utilize methods like DFT to analyze local reactivity through calculations of molecular orbitals (e.g., HOMO and LUMO), molecular electrostatic potential (MEP), and Fukui functions. researchgate.net MEP analysis, for example, can identify the most nucleophilic or electrophilic sites in a molecule, predicting how it will interact with other reagents. researchgate.net Such theoretical insights are invaluable for optimizing reaction conditions and guiding the design and synthesis of new, complex imidazole-based compounds. nih.gov

Theoretical and Computational Investigations of 4 Phenyl 1h Imidazole 1,2 Diamine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. These methods provide insights into the electronic structure, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has been employed to investigate the intricacies of 4-phenyl-1H-imidazole-1,2-diamine. Specifically, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been utilized to explore the reaction pathways of this molecule, providing insights into its stability and reactivity. nih.gov

These computational studies are instrumental in understanding the course of chemical reactions involving this compound. For instance, in its reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD), DFT calculations have shown that the formation of a cyclic system is a possible reaction path. nih.gov The calculations of the minimum energy paths (MEP) help in determining the favorability of different reaction routes. nih.gov Such studies consider the effects of the solvent, for example, by using the polarizable continuum model (PCM), to provide a more accurate representation of the reaction environment. nih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in determining the chemical reactivity and kinetic stability of the molecule. While specific values for the parent compound are not detailed in the available literature, DFT is the standard method for calculating these properties. The HOMO-LUMO energy gap is a key indicator of a molecule's excitability and its ability to participate in charge transfer interactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and hyperconjugative interactions within a molecule. This analysis provides a deeper understanding of the electron density distribution and the stabilizing interactions between filled and vacant orbitals.

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a valuable computational tool for visualizing the charge distribution in a molecule and for predicting its reactive sites. The ESP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the ESP map would be expected to show negative potential (typically colored red or orange) around the nitrogen atoms of the imidazole (B134444) ring and the amino groups, indicating their nucleophilic character. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino groups and the C-H bonds, indicating their electrophilic character. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species.

Spectroscopic Property Predictions and Correlations

Theoretical calculations of spectroscopic properties are essential for the interpretation of experimental data and for the structural elucidation of new compounds.

Theoretical Vibrational Spectroscopy (FT-IR, FT-Raman)

Theoretical calculations of vibrational spectra, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), are performed to predict the vibrational modes of a molecule. These calculations, typically carried out using DFT methods, can aid in the assignment of experimental spectral bands to specific molecular vibrations.

For this compound, the calculated vibrational spectrum would show characteristic bands for the N-H stretching of the amino groups, the C=N and C=C stretching of the imidazole ring, and the aromatic C-H and C=C stretching of the phenyl group. By comparing the calculated frequencies with experimental data, a detailed understanding of the vibrational properties of the molecule can be achieved.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching (Amine) | 3300-3500 |

| C-H Stretching (Aromatic) | 3000-3100 |

| C=N Stretching (Imidazole) | 1600-1680 |

| C=C Stretching (Aromatic/Imidazole) | 1400-1600 |

| N-H Bending (Amine) | 1550-1650 |

| C-H Bending (Aromatic) | 690-900 |

This table represents expected ranges for the specified vibrational modes and is not based on reported calculated data for this specific compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H and ¹³C NMR)

Theoretical prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool for the structural analysis of molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating ¹H and ¹³C NMR chemical shifts.

For this compound, the calculated chemical shifts would provide valuable information for the assignment of the signals in the experimental NMR spectra. The predicted ¹H NMR spectrum would show distinct signals for the protons of the phenyl ring, the imidazole ring, and the amino groups. Similarly, the ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule. The structures of reaction products of 1,2-diamino-4-phenylimidazoles have been confirmed using ¹H- and ¹³C-NMR spectroscopy. nih.gov

| Atom Type | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |

| Aromatic Protons (Phenyl) | 7.0-8.0 | 120-140 |

| Imidazole Proton | 7.0-8.0 | 115-145 |

| Amine Protons | 4.0-6.0 | - |

| Phenyl Carbons | - | 125-135 |

| Imidazole Carbons | - | 110-150 |

This table represents expected chemical shift ranges and is not based on reported calculated data for this specific compound.

Excited State Properties and Photophysical Behavior

The study of the excited state properties of imidazole derivatives is crucial for understanding their potential in applications such as molecular switches and photopharmacology. While direct experimental data on the photophysical behavior of this compound is limited, theoretical methods provide significant insights into the electronic transitions and dynamic processes that govern its photo-response, often by studying closely related analogs.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the vertical excitation energies and characterizing the electronic transitions of molecules. nih.gov For imidazole derivatives, TD-DFT calculations help elucidate the nature of their absorption spectra. For instance, studies on phenanthro[9,10-d]-imidazole derivatives show that their primary absorption bands can be attributed to π→π* transitions. nih.gov In some analogs, these transitions can be mixed with intramolecular charge transfer (ICT) states. nih.gov

The choice of functional in TD-DFT calculations is critical. For example, the PBE0 model has been assessed for its accuracy in determining excitation energies. nih.gov Theoretical calculations on arylazoimidazoles, which are analogs containing the imidazole core, reveal that their absorption spectra feature a structured π→π* absorption band between 330-400 nm, with a tail extending to 500 nm corresponding to an n→π* transition. researchgate.net The computational investigation of these molecules helps in understanding the charge-transfer character of their electronic transitions. nih.gov

Table 1: Theoretical Electronic Transition Data for Imidazole Analogs

| Compound Family | Transition Type | Typical Wavelength Range (nm) | Computational Method |

|---|---|---|---|

| Phenanthro[9,10-d]-imidazoles | π→π* / ICT | 406–421 | TD-DFT |

| Arylazoimidazoles | π→π* | 330-400 | TD-DFT |

This table presents generalized findings from computational studies on imidazole analogs to illustrate the application of TD-DFT. nih.govresearchgate.net

Photoisomerization is a key process in molecular switches, involving a light-induced transformation between two isomers, typically a trans (E) and a cis (Z) form. Theoretical and experimental studies on arylazoimidazoles show that excitation into their absorption bands triggers trans-to-cis photoisomerization. researchgate.net The quantum yields for this process are often larger than those observed for the well-known azobenzene (B91143) photoswitches. researchgate.net

Computational studies are essential for mapping the isomerization pathway and calculating the associated energy barriers. For example, a study on 2-[(E)-(4-fluorophenyl)diazenyl]-1H-imidazole, an azoimidazole derivative, combined experimental work with theoretical calculations to elucidate its photoisomerization pathway, finding it had a lower energy barrier compared to many reported azobenzenes. researchgate.net The thermal cis-to-trans isomerization rates for arylazoimidazoles are also generally faster than that of azobenzene. researchgate.net For arylazoimidazoles lacking a substituent on the imidazole nitrogen, this rapid thermal isomerization is proposed to be assisted by tautomerization to a hydrazone form. researchgate.net These findings highlight how computational chemistry can predict and explain the dynamic photophysical behaviors of imidazole-containing compounds.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are indispensable tools for understanding how ligands like 4-phenyl-imidazole derivatives interact with biological targets, guiding the development of new therapeutic agents. A key target for this class of compounds is the enzyme Indoleamine 2,3-dioxygenase (IDO1), which is implicated in the immune escape mechanisms of tumors. nih.govnih.gov

The development of potent IDO1 inhibitors derived from the 4-phenyl-imidazole (4-PI) scaffold is a prime example of structure-based ligand design. nih.gov Initial studies identified 4-PI as a modest inhibitor that binds to the heme iron in the enzyme's active site. nih.gov Computational docking experiments using the crystal structure of IDO1 have guided the systematic modification of the 4-PI skeleton to enhance binding affinity. nih.gov

The design strategy focuses on exploiting three key binding interactions with IDO1 nih.govnih.gov:

Heme Iron Binding: The imidazole core's nitrogen (N-1) is crucial for coordinating with the heme iron. Modifications at this position, such as N-1 alkylation, resulted in a complete loss of inhibitory activity, confirming its essential role in binding. nih.gov

Active Site Interior: Probing the interior of the active site, particularly for interactions with residues like Cys129 and Ser167, has been a successful strategy. nih.gov Substitutions on the phenyl ring of 4-PI were designed to engage this region. nih.gov

Active Site Entrance: The entrance to the active site, defined by residues like Phe163, Phe226, and the heme 7-propionic acid group, presents another opportunity for interaction. nih.govnih.gov Modifications at the N-3 position of the imidazole ring were explored to occupy this region, with N-3 benzyl-substituted derivatives found to be roughly as potent as the parent 4-PI, demonstrating that substitution at this location is tolerated. nih.gov

This targeted approach, guided by computational models, allows for the rational design of analogs with improved potency by optimizing their interactions with specific regions of the enzyme's binding pocket. nih.gov

Docking studies provide a detailed picture of the molecular interactions between 4-phenyl-imidazole derivatives and the IDO1 active site. The crystal structure of IDO1 in complex with 4-PI (PDB code: 2D0T) serves as a foundational model for these investigations. nih.gov

In the docked pose, the distal nitrogen of the imidazole ring of 4-PI is positioned directly above the sixth coordination site of the heme iron. nih.gov The phenyl group extends into a hydrophobic pocket, where it makes favorable contacts. Key interactions observed in docking simulations include nih.gov:

Hydrophobic Contacts: The phenyl moiety interacts with hydrophobic residues such as Val130, Leu234, and Ala264.

π-π Stacking: Favorable π-π stacking interactions are formed with the aromatic rings of Tyr126, Phe163, and Phe164.

Systematic modifications based on these insights have led to more potent inhibitors. For example, introducing hydroxyl or thiol groups onto the phenyl ring led to analogs that were approximately ten times more potent than 4-PI. nih.gov Computational analysis concluded that this increased affinity stems from specific protein-ligand interactions with residues like Cys129 and Ser167, rather than from purely electronic effects of the substituents. nih.gov Molecular dynamics simulations further help to assess the stability of these binding poses over time. nih.gov

Table 2: Key Interactions of 4-Phenyl-Imidazole Analogs in the IDO1 Active Site

| Interacting Ligand Group | Key Interacting Residues in IDO1 | Type of Interaction | Reference |

|---|---|---|---|

| Imidazole Nitrogen (distal) | Heme Iron | Coordination | nih.govnih.gov |

| Phenyl Ring | Val130, Leu234, Ala264 | Hydrophobic | nih.gov |

| Phenyl Ring | Tyr126, Phe163, Phe164 | π-π Stacking | nih.gov |

| Phenyl Ring Substituents (e.g., -OH, -SH) | Cys129, Ser167 | Specific Protein-Ligand Interactions | nih.gov |

Role As a Ligand in Coordination Chemistry and Functional Materials

Synthesis of Metal Complexes with Phenyl-Imidazole Ligands

The synthesis of metal complexes utilizing phenyl-imidazole based ligands has been a subject of extensive research. These ligands can be tailored through various substitution patterns to fine-tune the properties of the resulting metal complexes.

Phenyl-imidazole-based ligands are prominently used as the primary ligand in the synthesis of heteroleptic bis-cyclometalated iridium(III) complexes. acs.org The synthesis of these complexes often involves the reaction of a chloro-bridged iridium dimer with the respective phenyl-imidazole ligand and an ancillary ligand. researchgate.net Two main series of these complexes have been prepared and studied. The first series typically uses acetylacetone (B45752) (acac) as the ancillary ligand to investigate how the placement of methyl and phenyl groups on the imidazole (B134444) ring affects the complex's photo- and electrochemical properties. acs.org The second series explores the impact of various ancillary ligands on the properties of the complex. researchgate.net

These synthetic strategies have led to the creation of a diverse range of iridium(III) complexes. The versatility of the phenyl-imidazole framework allows for the preparation of cationic, neutral, or anionic complexes depending on the charge of the ancillary ligand. researchgate.net This adaptability is crucial for designing materials with specific electronic and photophysical characteristics.

Schiff bases derived from imidazole derivatives are another important class of ligands in coordination chemistry. researchgate.net These are typically formed through the condensation reaction of an amino-substituted imidazole with an aldehyde or ketone. scispace.com For instance, the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole can be initiated by forming a Schiff base from o-phenylenediamine (B120857) and 4-nitrobenzaldehyde. nih.gov This Schiff base intermediate is then cyclized to create the benzimidazole (B57391) ring. nih.gov

These Schiff base ligands, which can be bidentate or tridentate, readily form stable complexes with various transition metal ions like Mn(II), Co(II), Ni(II), and Cu(II). researchgate.netnih.gov The resulting complexes often exhibit well-defined geometries, such as octahedral or square-planar, which are influenced by the nature of the metal ion and the ligand. scispace.comresearchgate.net The electronic properties of the Schiff base ligand, and consequently the resulting complex, can be modified by introducing electron-donating or electron-withdrawing groups. nih.gov

Photophysical and Electrochemical Properties of Coordination Complexes

The coordination of phenyl-imidazole ligands to metal centers, particularly iridium(III), gives rise to complexes with significant photophysical and electrochemical properties. These properties are at the heart of their application in areas like organic light-emitting diodes (OLEDs) and sensors.

Iridium(III) complexes based on phenyl-imidazole ligands are known for their strong phosphorescence, with emission colors that can be tuned across the visible spectrum, from greenish-blue to orange-red. researchgate.net The emission maxima of these complexes can range from approximately 490 nm to 590 nm. researchgate.net This tunability is achieved by modifying the substitution pattern on the phenyl-imidazole ligand. For example, adding electron-donating groups like methyl groups to the imidazole ring generally leads to a blue shift in the emission. acs.org Conversely, replacing methyl groups with hydrogen can cause a red shift. acs.org

Unexpectedly, the introduction of chloro substituents on the cyclometalated phenyl ring, which are typically electron-withdrawing, has been observed to cause a red shift in the emission of some phenyl-imidazole based iridium(III) complexes. acs.org The ancillary ligand also plays a crucial role in determining the emission properties. researchgate.net The high photoluminescence quantum yields (PLQYs) of these complexes, which can be as high as 70% in certain matrices, make them highly efficient emitters. nih.gov

Table 1: Photophysical Properties of Selected Iridium(III) Complexes with Phenyl-Substituted Ligands

| Complex Type | Ligand | Emission Max (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Iridium(III) | Phenyl-imidazole | ~490 - 590 | - | researchgate.net |

| Iridium(III) | Phenyl-tetrazole | ~540 | 55-70% | nih.gov |

This table presents a summary of emission characteristics for different metal complexes with phenyl-substituted N-heterocyclic ligands.

The substitution pattern on the phenyl-imidazole ligand has a profound impact on the electronic properties of the resulting coordination complexes, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org Varying the substituents allows for the fine-tuning of the HOMO-LUMO energy gap, which in turn influences the emission color and redox properties of the complex. acs.orgresearchgate.net

In general, electron-donating groups on the imidazole ring tend to destabilize the LUMO energy level, leading to a blue shift in emission. acs.org Theoretical studies, such as those using density functional theory (DFT), have shown that in complexes containing phenyl-imidazole ligands, the HOMO and LUMO are more delocalized over the entire main ligand compared to complexes with phenyl-pyridine ligands. researchgate.netnih.gov This delocalization affects the charge transfer characteristics of the complex. The introduction of different substituents can modify the nature of the electronic transitions, which can be a mix of metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT). acs.org

Table 2: Influence of Ligand Substitution on HOMO/LUMO Levels

| Complex System | Ligand Substitution | Effect on HOMO/LUMO | Resulting Property Change | Reference |

|---|---|---|---|---|

| Iridium(III) Phenyl-imidazole | Donor groups on imidazole | Destabilizes LUMO | Blue shift in emission | acs.org |

| Iridium(III) Phenyl-imidazole | Chloro on cyclometalated phenyl | - | Red shift in emission | acs.org |

This table illustrates how ligand modifications affect the electronic structure and properties of metal complexes.

Applications in Nonlinear Optics (NLO)

Certain imidazole derivatives have shown potential as materials for nonlinear optics (NLO). NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical switching, frequency conversion, and optical data storage.

A study on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol demonstrated its significant NLO properties. nih.gov The compound was found to have a nonlinear absorption coefficient (β) of 4.044 × 10⁻¹ cmW⁻¹, a nonlinear refractive index (n₂) of 2.89 × 10⁻⁶ cm²W⁻¹, and a third-order susceptibility (χ⁽³⁾) of 2.2627 × 10⁻⁶ esu. nih.gov The negative sign of the nonlinear refractive index indicates a self-defocusing nonlinearity. nih.gov Theoretical calculations, including HOMO-LUMO analysis, supported the experimental findings, showing a low energy gap and high hyperpolarizabilities, which are indicative of NLO activity. nih.gov These results suggest that appropriately designed phenyl-imidazole compounds can be promising candidates for NLO materials.

Table 3: Nonlinear Optical Properties of a Phenyl-Imidazole Derivative

| Property | Value | Unit |

|---|---|---|

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ | cmW⁻¹ |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ | cm²W⁻¹ |

Data sourced from a study on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. nih.gov

Design of Azoimidazole Chromophores for Optical Limiting Applications

The design of chromophores for optical limiting applications often involves the incorporation of molecular structures that exhibit strong nonlinear absorption. Azo compounds, characterized by the -N=N- functional group, are a well-known class of chromophores with interesting optical properties. bohrium.com The integration of an azo group with an imidazole moiety, such as in azoimidazole structures, can lead to materials with tunable electronic and optical characteristics. bohrium.com

While there is no specific research detailing the use of 4-phenyl-1H-imidazole-1,2-diamine in the design of azoimidazole chromophores for optical limiting, the fundamental structure of this diamine offers a platform for such development. The amine groups on the imidazole ring could serve as reactive sites for the introduction of an azo functionality. The resulting azoimidazole chromophore would possess an extended π-conjugated system, a key feature for enhancing nonlinear optical properties. The phenyl group would further contribute to this conjugation. The development of such chromophores derived from this compound represents a promising, yet currently unexplored, avenue for creating novel materials for optical limiting applications.

Structure-Property Relationships for Enhanced Nonlinear Optical Response

The nonlinear optical (NLO) response of a material is intrinsically linked to its molecular structure. acs.orgrsc.org In the context of imidazole derivatives, several structure-property relationships have been identified that can guide the design of materials with enhanced NLO properties. rsc.orgacs.org

For third-order NLO chromophores, the second hyperpolarizability (γ) is a key parameter. Studies on various organic molecules have shown that γ increases with the extension of the π-conjugation length. acs.org The presence of donor and acceptor groups within the molecular structure can also significantly influence the NLO response. rsc.orgwashington.edu

In the case of this compound, the phenyl group and the imidazole ring form a conjugated system. The two amine groups act as electron donors. To enhance the NLO response, one could envision modifying the structure by introducing strong electron-withdrawing groups to create a push-pull system. This would facilitate intramolecular charge transfer, a mechanism known to enhance the hyperpolarizability.

Research on related imidazole derivatives has provided valuable insights. For instance, a study on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol demonstrated that this molecule exhibits a significant third-order NLO susceptibility. semanticscholar.org The investigation of various pyrimidine-based imidazole derivatives has also shown that the two-photon absorption cross-section increases with the number of branches in the chromophore. rsc.org These findings underscore the potential of the imidazole scaffold in designing efficient NLO materials. While direct experimental data on the NLO properties of this compound is not currently available, the established structure-property relationships from related compounds provide a strong basis for its potential in this field and for guiding future research in synthesizing derivatives with tailored NLO responses.

Mechanistic Insights into Biological Activity Preclinical Research Focus

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) has emerged as a critical therapeutic target, particularly in oncology and immunology. This enzyme plays a central role in the suppression of the host's immune response. By catabolizing the essential amino acid tryptophan, IDO creates a microenvironment that is unfavorable for the proliferation and activation of immune cells, such as T cells. This mechanism of immune escape is exploited by tumor cells and can also contribute to chronic infections. The inhibition of IDO is therefore a promising strategy to restore immune surveillance and enhance the efficacy of other immunotherapies.

Molecular Mechanisms of Enzyme Interaction and Immune Modulation

The inhibitory activity of phenyl-imidazole derivatives against IDO is rooted in their interaction with the enzyme's active site. nih.gov Spectroscopic studies have shown that compounds like 4-phenyl-imidazole (4-PI) bind to the heme iron within the active site of IDO. nih.gov This interaction is preferential for the inactive ferric (Fe³⁺) form of the enzyme over the active ferrous (Fe²⁺) form, leading to noncompetitive inhibition kinetics. nih.gov The binding affinity of these inhibitors can be modulated by the electrostatic potential of the moiety that coordinates with the heme iron; a decrease in the charge on the coordinating atom generally leads to a lower inhibition constant and thus higher binding affinity. nih.gov

Computational docking and structural studies of 4-PI analogs with IDO have revealed key interactions that contribute to their inhibitory potency. nih.gov These interactions can be categorized into three main areas: at the active site entrance, within the interior of the active site, and direct binding to the heme iron. nih.gov For instance, substitutions at the N-1, C-2, and N-3 positions of the imidazole (B134444) ring can introduce groups that occupy the active site entrance, forming hydrophobic interactions with residues like F163 and F226, and potentially forming an ion pair with the heme 7-propionic acid. nih.gov More potent inhibitors have been developed that appear to exploit interactions with residues such as C129 and S167 in the interior of the active site. nih.gov

By inhibiting IDO, these compounds can modulate the immune system. In a tumor microenvironment, IDO expression by tumor cells or immunosuppressive antigen-presenting cells leads to immune tolerance. nih.gov By blocking this activity, 4-phenyl-1H-imidazole-1,2-diamine and its analogs can help to reverse this immunosuppressive state, thereby promoting an effective anti-tumor immune response.

Structure-Activity Relationship (SAR) Studies for Potency Enhancement in IDO Inhibitors

Systematic structure-activity relationship (SAR) studies have been instrumental in the development of more potent IDO inhibitors based on the 4-phenyl-imidazole scaffold. nih.gov These studies have explored how modifications to the phenyl and imidazole rings affect binding affinity and inhibitory activity.

Substitutions on the phenyl ring of 4-PI at the ortho, meta, or para positions can influence the charge distribution on the imidazole ring through inductive effects, which in turn modulates the binding affinity to the heme iron. nih.gov Furthermore, the introduction of different functional groups at various positions on the imidazole ring has been investigated to enhance interactions with the enzyme's active site. For example, the synthesis of derivatives with substitutions at the C-2 position, such as an aldehyde or a methylamine, has been explored. nih.gov

| Compound | Modification | Reported Activity/Interaction |

|---|---|---|

| 4-phenyl-imidazole (4-PI) | Parent Compound | Weak noncompetitive inhibitor of IDO, binds to the heme iron. nih.gov |

| 4-(2-Fluorophenyl)-1H-imidazole | Ortho-fluoro substitution on the phenyl ring | Investigated for altered electronic properties and binding. nih.gov |

| 4-(4-Fluorophenyl)-1H-imidazole | Para-fluoro substitution on the phenyl ring | Studied for its effect on charge distribution and IDO interaction. nih.gov |

| 4-(thiophen-2-yl)-1H-imidazole | Replacement of phenyl with thiophene | Explored bioisosteric replacement to understand spatial and electronic requirements. nih.gov |

Broad-Spectrum Bioactivity of Imidazole Derivatives

Beyond their role as IDO inhibitors, imidazole derivatives, including those structurally related to this compound, exhibit a wide range of other biological activities. These properties are often attributed to the versatile chemical nature of the imidazole ring.

Antimicrobial Properties and Contributing Structural Features

Imidazole derivatives are a cornerstone of many antimicrobial therapies. researchgate.net The antimicrobial action of these compounds is often linked to their ability to interact with essential enzymes and cellular structures in microorganisms. For instance, some imidazole derivatives have shown the ability to inhibit the SARS-CoV-2 3CLpro enzyme, which is vital for viral replication.

The structural features of imidazole derivatives play a crucial role in their antimicrobial efficacy. The amino groups at positions 1 and 2 of the imidazole ring can participate in nucleophilic substitution reactions and enhance the formation of stable complexes with metal ions, which can be a mechanism of their antimicrobial action. The lipophilicity of the molecule, which can be adjusted by adding different hydrophobic substituents to the imidazole ring, is a key determinant of antibacterial activity. mdpi.com For example, studies on imidazole and imidazolium (B1220033) salts derived from amino acids have shown that their minimum bactericidal concentration (MBC) can be tuned by altering the length of alkyl chains in the amide substitution. mdpi.com

Research has shown that some 4,5-diphenylimidazole (B189430) derivatives exhibit antibacterial activity. For example, one study found that while most synthesized compounds had no activity, a particular derivative was twice as potent as ciprofloxacin (B1669076) against Staphylococcus aureus. scirp.org Another study on a newly synthesized 4-((4,5-diphenyl-1H-imidazol-2-yl)diazenyl)benzoic acid demonstrated broad-spectrum antibacterial activity, with Gram-positive bacteria being more susceptible than Gram-negative bacteria. researchgate.net Conversely, some imidazole derivatives show no antimicrobial effect, highlighting the specificity of structure-activity relationships. researchgate.net

| Derivative Class | Target Organism | Key Structural Feature | Observed Activity |

|---|---|---|---|

| 4,5-diphenylimidazol-2-thiol derivatives | Staphylococcus aureus, Enterococcus faecalis | Varies by specific compound | Compound 6d was two-fold more potent than ciprofloxacin against S. aureus. scirp.org |

| 4-((4,5-diphenyl-1H-imidazol-2-yl)diazenyl)benzoic acid | Gram-positive and Gram-negative bacteria | Azo linkage and benzoic acid moiety | Good antibacterial effect, particularly against Gram-positive bacteria. researchgate.net |

| Imidazole and imidazolium salts from L-valine and L-phenylalanine | E. coli (Gram-negative), B. subtilis (Gram-positive) | Hydrophobic substituents on the imidazole/imidazolium ring | Activity is dependent on lipophilicity; more active against B. subtilis. mdpi.com |

Anti-inflammatory Properties

The imidazole moiety is a structural feature of several anti-inflammatory agents. nih.gov Preclinical studies have demonstrated the anti-inflammatory potential of various imidazole derivatives. For example, in a study of novel imidazole analogues, some compounds exhibited significant anti-inflammatory activity in paw edema models, comparable to the standard drug diclofenac. nih.gov

The mechanism of anti-inflammatory action for some imidazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.gov Molecular docking studies have shown that certain imidazole derivatives can bind to the active site of the COX-2 receptor, forming hydrogen bonds with key amino acid residues. nih.gov This binding affinity is comparable to that of known anti-inflammatory drugs like diclofenac. nih.gov

Anticancer Properties: Molecular Targets and Pathways in Preclinical Models

In addition to their immunomodulatory effects via IDO inhibition, imidazole derivatives have been investigated for direct anticancer activities through various other mechanisms. The imidazole ring is a common scaffold in the design of novel anticancer agents. ekb.eg

Preclinical studies have shown that certain 2,4-disubstituted-1,5-diphenyl-1H-imidazole derivatives exhibit significant cytotoxic activity against human liver cancer cell lines (HepG2). researchgate.net The anticancer activity was found to be influenced by the nature and position of substituents on the phenyl rings. researchgate.net

The molecular targets and pathways involved in the anticancer effects of imidazole derivatives are diverse. Some are designed as antagonists for various biological receptors. nih.gov The development of fused heterocyclic systems, such as pyrrolo[1,2-e]imidazoles, has led to compounds with selective and potent anticancer activity against specific cancer cell lines in the National Cancer Institute's 60-cell line panel. ekb.eg

Future Research Directions and Emerging Opportunities for 4 Phenyl 1h Imidazole 1,2 Diamine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted imidazoles is a well-established field, yet there is considerable room for developing more efficient and environmentally benign methods for preparing 4-phenyl-1H-imidazole-1,2-diamine. Current strategies for creating substituted imidazoles often involve multi-component reactions. For instance, one-pot, four-component reactions that combine a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions have proven effective for synthesizing 1,2,4-trisubstituted imidazoles. organic-chemistry.orgresearchgate.net Future research could adapt these one-pot methodologies to the synthesis of this compound, potentially by using a protected hydrazine (B178648) equivalent as one of the components.

Furthermore, the principles of green chemistry could be more thoroughly integrated into the synthesis of this compound. This could involve the use of eco-friendly catalysts, such as phosphoric acid, which has been successfully used as a homogeneous catalyst for preparing 1,2-disubstituted benzimidazoles under mild conditions. rsc.org The development of catalytic systems that minimize waste, reduce reaction times, and operate at lower temperatures would represent a significant advancement. Exploring flow chemistry processes could also offer enhanced control over reaction parameters, leading to higher yields and purity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄ | nih.govscbt.com |

| Molecular Weight | 174.20 g/mol | nih.gov |

| IUPAC Name | 4-phenylimidazole-1,2-diamine | nih.gov |

| CAS Number | 15970-40-8 | nih.govscbt.com |

Advanced Computational Approaches for Predicting Complex Reactivity and Material Properties

Computational chemistry offers powerful tools for predicting the behavior of novel compounds, thereby accelerating the discovery process. For this compound, advanced computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into its electronic structure, reactivity, and potential applications. nih.gov DFT calculations can be employed to understand the nature and strength of molecular interactions, which is crucial for designing new materials. nih.gov

Future computational studies could focus on creating a detailed profile of the compound's physicochemical properties. nih.gov For example, simulations can predict its binding energy with different molecules, which is essential for developing it as a component in eutectic solvents or other functional materials. nih.gov Molecular docking studies, which have been used to investigate other imidazole (B134444) derivatives for antioxidant or enzyme-inhibiting activities, could predict the binding affinity of this compound to various biological targets. researchgate.net

Exploration of New Ligand Architectures for Advanced Functional Materials

The presence of two nitrogen atoms in the imidazole ring and two additional amino groups makes this compound an excellent candidate as a chelating ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The N-arylimidazole motif is a key component in many functional molecules. cmu.edu The development of diamine-copper complexes has been shown to be an effective strategy for creating novel materials. cmu.edu

Future research should explore the coordination chemistry of this compound with a variety of transition metals. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties. For example, benzimidazole-coordinated copper(II) complexes have been investigated as potential chemotherapeutic agents. acs.org The specific geometry and electronic properties of the ligand could lead to the formation of unique supramolecular architectures with applications in gas storage, separation, or catalysis.

Deeper Elucidation of Molecular Mechanisms in Biological Systems through Integrated Approaches

The imidazole nucleus is a common feature in many biologically active molecules. organic-chemistry.org Phenyl-imidazole derivatives, in particular, have been studied as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which is a target in cancer therapy. nih.gov The structural similarity of this compound to known bioactive compounds suggests that it may also possess interesting pharmacological properties.

An integrated approach, combining in vitro screening with in silico modeling, will be crucial for uncovering the biological potential of this compound. High-throughput screening could identify its activity against a panel of enzymes or receptors. Subsequent molecular docking studies could then elucidate the likely binding mode and interactions with the biological target, as has been done for HIV-1 capsid inhibitors and α-glucosidase inhibitors. nih.govuni.lu This iterative process of experimental testing and computational analysis can reveal structure-activity relationships and guide the design of more potent and selective derivatives. nih.gov

Integration of Experimental and Theoretical Methodologies for Compound Optimization

The optimization of a lead compound is a critical step in the development of new drugs and materials. For this compound, a synergistic approach that combines experimental synthesis and testing with theoretical modeling will be the most effective strategy for enhancing its desired properties. For example, if initial screenings reveal a promising biological activity, synthetic chemists can create a library of derivatives with systematic modifications to the phenyl ring or the amino groups.

Theoretical calculations can guide this synthetic effort by predicting how different substituents will affect the molecule's electronic properties, conformation, and binding affinity. acs.org This integrated approach has been successfully used to improve the metabolic stability of other imidazole-based compounds by, for instance, strategic fluorination of the phenyl ring. acs.orgnih.gov By combining experimental data with computational insights, researchers can more rapidly converge on optimized compounds with improved efficacy and better physicochemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-phenyl-1H-imidazole-1,2-diamine, and how can reaction yields be maximized?

- Methodological Answer : The compound is synthesized via condensation reactions, often involving aldehydes and diamines. For example, reacting 3-formylchromones with 1-amino-1H-imidazoles in dimethylformamide (DMF) at 100°C produces imidazo[1,5-b]pyridazine derivatives . Catalysts like ceric ammonium nitrate (CAN) improve yields in one-pot syntheses (e.g., 30 mol% CAN in ethanol at 95–100°C for 3 hours achieves ~75% yield) . Optimize solvent choice (e.g., methanol vs. ethanol) to avoid side reactions like re-esterification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Use X-ray crystallography with SHELX software for structural refinement . ORTEP-3 provides graphical representations of thermal ellipsoids, aiding in visualizing molecular geometry . High-resolution mass spectrometry (HRMS) and LCMS validate isotopic labeling (e.g., deuteration at C2/C5 positions) . Pair NMR (¹H/¹³C) with IR spectroscopy to confirm functional groups and hydrogen-bonding patterns.

Advanced Research Questions

Q. How can solvent-induced contradictions in reaction mechanisms (e.g., bimolecular vs. trimolecular pathways) be resolved?

- Methodological Answer : Quantum-chemical calculations (e.g., DFT with B3LYP functional) model solvent effects on reaction pathways . For instance, methanol participates in trimolecular pathways via hydrogen bonding, altering product distribution compared to aprotic solvents. Validate computational results with kinetic isotope effects (KIEs) or deuterium labeling .

Q. What strategies enable selective deuteration of this compound for mechanistic studies?

- Methodological Answer : Neutral deuteration conditions (e.g., D₂O with acid/base control) achieve C2-selective deuteration, while exhaustive deuteration requires harsher conditions (e.g., DCl/D₂O at elevated temperatures). Confirm selectivity via HRMS (e.g., m/z 268.9884 for C10H6D₂⁷⁹BrN₂O₂) and isotopic shift analysis in ¹H NMR .

Q. How can computational methods predict the electronic properties and reactivity of this compound derivatives?

- Methodological Answer : Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, Fukui indices, and electrostatic potentials . Benchmark against experimental data (e.g., atomization energies with <3 kcal/mol deviation) to refine models. Use the Colle-Salvetti correlation-energy formula to assess electron-density distributions .

Q. What experimental designs address challenges in crystallizing this compound derivatives?

- Methodological Answer : Employ high-resolution data (≤0.8 Å) and twin refinement in SHELXL for twinned crystals . Optimize crystallization solvents (e.g., ethanol/water mixtures) to enhance lattice stability. For flexible substituents, use low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. How can derivatives of this compound be tailored for biological activity screening?

- Methodological Answer : Introduce pharmacophores via nucleophilic substitution or cross-coupling. For example, attach aryl groups using Suzuki-Miyaura reactions or incorporate nitro groups for redox-active properties . Validate bioactivity via enzymatic assays (e.g., xanthine oxidase inhibition, as seen in structurally similar imidazole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.